(E)-3-(2,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
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Overview
Description
(E)-3-(2,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one typically involves the following steps:
Formation of the enone backbone: This can be achieved through the aldol condensation of 4-methoxybenzaldehyde with an appropriate ketone, such as acetone, under basic conditions.
Introduction of the difluoroanilino group: The enone intermediate is then reacted with 2,4-difluoroaniline in the presence of a suitable catalyst, such as palladium on carbon, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The difluoroanilino and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(E)-3-(2,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(2,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroanilino and methoxyphenyl groups can enhance binding affinity and specificity, influencing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2,4-dichloroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
- (E)-3-(2,4-difluoroanilino)-1-(4-hydroxyphenyl)but-2-en-1-one
- (E)-3-(2,4-difluoroanilino)-1-(4-methylphenyl)but-2-en-1-one
Uniqueness
(E)-3-(2,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one is unique due to the presence of both difluoroanilino and methoxyphenyl groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications. The difluoroanilino group enhances the compound’s stability and reactivity, while the methoxyphenyl group can improve solubility and bioavailability.
Properties
IUPAC Name |
(E)-3-(2,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO2/c1-11(20-16-8-5-13(18)10-15(16)19)9-17(21)12-3-6-14(22-2)7-4-12/h3-10,20H,1-2H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNXKHDWDZASPG-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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